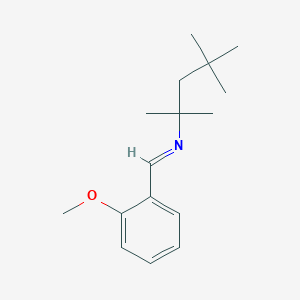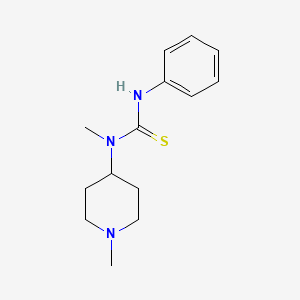
2-(cinnamoylamino)-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cinnamoylamino)-N-isobutylbenzamide, also known as CIAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that belongs to the class of amides and is widely used as a research tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-N-isobutylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and signaling pathways in cells. This results in the modulation of various biological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-isobutylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to modulate various signaling pathways in cells, resulting in the modulation of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cinnamoylamino)-N-isobutylbenzamide has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify. It is also stable and relatively inexpensive. However, there are also several limitations to its use. It has limited solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(cinnamoylamino)-N-isobutylbenzamide. One area of interest is its potential applications in cancer therapy. It has been shown to have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(cinnamoylamino)-N-isobutylbenzamide is a complex process that involves several steps. The first step involves the reaction of isobutylamine with cinnamoyl chloride to form N-(2-methylpropyl)cinnamamide. This intermediate is then reacted with 2-nitrobenzoyl chloride to form 2-(cinnamoylamino)-N-isobutylbenzamide.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-N-isobutylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including proteases and kinases. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(2)14-21-20(24)17-10-6-7-11-18(17)22-19(23)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,21,24)(H,22,23)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLHOFDUJWJQG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)




![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)


![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)
